Home > Products > Screening Compounds P131146 > Gadopentetate (dimeglumine)
Gadopentetate (dimeglumine) -

Gadopentetate (dimeglumine)

Catalog Number: EVT-14920095
CAS Number:
Molecular Formula: C28H57GdN5O20
Molecular Weight: 941.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gadopentetate dimeglumine is a gadolinium-based compound primarily used as a contrast agent in magnetic resonance imaging (MRI). The compound is a complex of gadolinium with diethylenetriamine penta-acetic acid, commonly referred to as gadopentetic acid. It enhances the contrast of images obtained during MRI scans, particularly in cranial and spinal examinations, by increasing the visibility of tissues that may not be clearly delineated otherwise. The brand name for gadopentetate dimeglumine is Magnevist .

Source and Classification

Gadopentetate dimeglumine is classified as a paramagnetic contrast agent due to its ability to alter the magnetic properties of nearby water molecules, thereby enhancing the contrast in MRI images. It is categorized under various chemical classifications, including coordination complexes, diagnostic agents, and small molecules used in medical imaging . The compound is administered intravenously and is primarily eliminated from the body through renal excretion .

Synthesis Analysis

The synthesis of gadopentetate dimeglumine involves several key steps:

  1. Preparation of Gadolinium Complex: Gadolinium oxide is reacted with diethylenetriamine penta-acetic acid in an aqueous solution. This reaction typically occurs at temperatures ranging from 70°C to 130°C for several hours until a clear solution is obtained .
  2. Formation of Gadopentetate Dimeglumine: The resulting gadolinium-diethylenetriamine penta-acetic acid complex is then reacted with meglumine in a 1:1 molar ratio at moderate temperatures (40°C to 60°C) until the solution clarifies. The final product is crystallized and dried to yield gadopentetate dimeglumine .
Molecular Structure Analysis

Gadopentetate dimeglumine has a complex molecular structure characterized by its coordination with gadolinium ions. The molecular formula is C28H54GdN5O20C_{28}H_{54}GdN_{5}O_{20}, with a molecular weight of approximately 938 g/mol .

Structural Details

  • IUPAC Name: The IUPAC name for gadopentetate dimeglumine reflects its chemical composition and structure.
  • Molecular Geometry: The structure includes multiple carboxylate groups from the diethylenetriamine penta-acetic acid moiety that coordinate with the gadolinium ion, forming a stable chelate complex.
Chemical Reactions Analysis

Gadopentetate dimeglumine undergoes various chemical reactions, particularly in its interaction with water molecules during MRI scanning. Its paramagnetic properties allow it to enhance the relaxation times of nearby protons in water, which translates into improved image contrast.

Key Reactions

  • Chelation Reaction: The primary reaction involves the chelation of gadolinium ions by diethylenetriamine penta-acetic acid, forming a stable complex.
  • Hydration Dynamics: In physiological conditions, the compound interacts with water molecules, altering their magnetic resonance properties.
Mechanism of Action

The mechanism by which gadopentetate dimeglumine enhances MRI images involves its paramagnetic nature. When injected into the bloodstream, it does not cross intact blood-brain barriers but accumulates in areas where there are disruptions or increased vascularity, such as tumors or inflammation. This accumulation increases the signal intensity in these regions on MRI scans.

Process Overview

  1. Administration: The compound is administered intravenously.
  2. Distribution: It rapidly distributes into the interstitial space.
  3. Signal Enhancement: In areas where blood-brain barriers are compromised, it enhances signal intensity due to its paramagnetic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gadopentetate dimeglumine appears as a clear, colorless to slightly yellow aqueous solution.
  • Density: Approximately 1.195 g/mL at 25°C.
  • Solubility: Highly soluble in water, facilitating its use as an intravenous agent.

Chemical Properties

  • pH Range: The pH typically ranges from 7.0 to 7.9, indicating near neutrality.
  • Stability: Exhibits high stability both in vivo and in vitro due to the strong chelation between gadolinium and diethylenetriamine penta-acetic acid .
Applications

Gadopentetate dimeglumine is primarily used in medical imaging as a contrast agent for MRI procedures. Its applications include:

  • Cranial Imaging: Enhancing visualization of brain structures and abnormalities.
  • Spinal Imaging: Improving image quality for spinal cord assessments.
  • Tumor Detection: Assisting in identifying neoplasms and other lesions where blood-brain barrier disruptions occur.
  • Research Applications: Used in studies involving tissue characterization and vascularity assessments due to its unique imaging properties .
Historical Development and Conceptual Foundations

Emergence of Gadolinium-Based Contrast Agents in MRI Technology

Gadopentetate dimeglumine (branded as Magnevist®) emerged as the foundational gadolinium-based contrast agent (GBCA) that revolutionized diagnostic MRI. Its development began in the early 1980s when researchers recognized gadolinium’s paramagnetic properties could enhance tissue discrimination in magnetic resonance imaging. Gadolinium(III), with seven unpaired electrons, exhibits exceptional proton relaxation capabilities, shortening T1 and T2 relaxation times of adjacent water protons and thereby increasing signal intensity on T1-weighted images [4] [8]. This biochemical insight catalyzed efforts to harness gadolinium for clinical imaging.

Schering AG (later Bayer Radiology) spearheaded commercialization, filing the first patent application for gadopentetate dimeglumine in 1984 [4]. Preclinical studies that year confirmed its viability: the Gd-DTPA complex demonstrated strong proton relaxation, rapid renal excretion, high in vivo stability, and acceptable tolerability [4] [6]. By 1988, it received FDA approval for central nervous system imaging, becoming the first clinically adopted GBCA in the United States, Germany, and Japan [4] [8]. Its extracellular distribution mechanism enabled broad applications across neurology, oncology, and vascular imaging, establishing the pharmacological template for subsequent contrast agents.

Table 1: Key Milestones in Early GBCA Development

YearEventSignificance
1981–1982Conception of soluble paramagnetic chelates and magnetite colloidsIdentified two viable pathways for MRI contrast agents [1]
1984First patent application for Gd-DTPA (gadopentetate dimeglumine) filedCommercial development initiated by Schering AG [4]
1984First human MR images with intravenous gadopentetate dimeglumine publishedDemonstrated clinical utility in tumor visualization [4]
1988FDA approval of gadopentetate dimeglumine (Magnevist®)First GBCA approved for clinical MRI [4] [6]

Innovation Milestones in Chelation Chemistry for Paramagnetic Complexes

The core innovation of gadopentetate dimeglumine resided in its chelation architecture, which addressed gadolinium’s innate toxicity. Free Gd³⁺ ions mimic calcium biologically, inhibiting voltage-gated channels and enzymes, necessitating stable sequestration for clinical use [7]. Schering’s chemists selected diethylenetriaminepentaacetic acid (DTPA) as an octadentate ligand—its three nitrogen atoms and five carboxylate oxygen atoms fully coordinated Gd³⁺, displacing all but one inner-sphere water molecule [2] [3]. This reduced the effective charge on gadolinium and minimized dissociation risks.

Critical advances in chelation chemistry emerged from understanding thermodynamic versus kinetic stability. Gadopentetate’s thermodynamic stability constant (log KGdL = 22.46) ensured favorable equilibrium binding under physiological conditions [2]. However, kinetic stability—resistance to dissociation over time—proved equally vital. Unlike macrocyclic agents (e.g., DOTA complexes), linear DTPA chelates exhibited faster water-exchange rates (~200-fold slower than free Gd³⁺), moderately limiting relaxivity but enhancing complex lability [2] [7]. To optimize safety, chemists paired Gd-DTPA with meglumine (N-methylglucamine), forming a soluble dimeglumine salt that maintained osmolality near physiological levels [3] [6]. This ionic, linear structure became the benchmark for first-generation GBCAs.

Table 2: Molecular Characteristics of Early Gadolinium Chelates

ParameterGadopentetate Dimeglumine (Gd-DTPA)Gadoteric Acid (Gd-DOTA)Gadodiamide (Gd-DTPA-BMA)
Ligand TypeLinear, ionicMacrocyclic, ionicLinear, non-ionic
Coordination Number8 (N3 + O5)8 (N4 + O4)8 (N3 + O5)
Charge-2 (dianionic complex)-1 (monoanionic complex)Neutral
Water Molecules111

Intellectual Property Landscape and Early Patent Disputes

The commercialization of gadopentetate dimeglumine ignited competitive patent disputes that shaped the GBCA market. Schering AG secured foundational intellectual property (US5362475A) covering Gd-DTPA complexes, emphasizing their synthesis via reaction of gadolinium oxide (Gd₂O₃) with DTPA in aqueous medium, followed by pH adjustment and crystallization with counterions like meglumine [3]. This patent broadly claimed:

  • Water-soluble complexes of Gd³⁺ with polyamino-polycarboxylic acids (e.g., DTPA)
  • Use of organic bases (e.g., meglumine) or amino acids to form stable salts [3]

Parallel developments arose from academia and industry. Guerbet SA patented ferumoxides (Endorem®), while Bracco explored gadoteridol derivatives [1] [8]. Patent priority became contentious, particularly regarding ligand design. For example, claims over DTPA vs. DOTA macrocyclics triggered interference proceedings in the 1990s [1] [8]. Schering’s dominance was challenged when Nycomed launched gadodiamide (Omniscan®), a non-ionic linear agent using DTPA-BMA, which sidestepped ionic complex claims [8]. Later, Chinese patents (e.g., CN108136054A) revealed alternative purification methods using cation/anion exchange resins to remove free Gd³⁺ impurities—a refinement addressing early quality limitations [5]. These disputes underscored the commercial value of chelation innovations while accelerating second-generation agents.

Concluding Remarks

Gadopentetate dimeglumine emerged through synergistic advances in MRI physics, coordination chemistry, and pharmaceutical engineering. Its DTPA-based linear chelate architecture balanced proton relaxation enhancement with sufficient kinetic stability for clinical use, establishing the pharmacophore for extracellular GBCAs. Patent landscapes reflected fierce competition to optimize gadolinium sequestration, driving macrocyclic and protein-binding successors. Despite newer alternatives, gadopentetate’s role in validating contrast-enhanced MRI remains historically unparalleled.

Properties

Product Name

Gadopentetate (dimeglumine)

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C28H57GdN5O20

Molecular Weight

941.0 g/mol

InChI

InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3;

InChI Key

ONALOACLIWHNGJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.